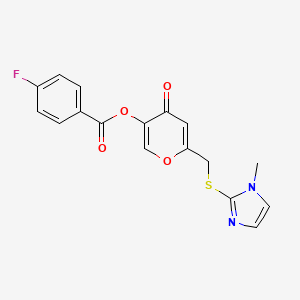

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate, also known as MRS2578, is a selective and potent P2Y6 receptor antagonist. The P2Y6 receptor is a G protein-coupled receptor that is activated by UDP, a nucleotide that is released during tissue damage and inflammation. The P2Y6 receptor is involved in various physiological processes, including immune response and inflammation.

Aplicaciones Científicas De Investigación

Anticancer Activity

6-Fluorobenzo[b]pyran derivatives, a class related to the queried compound, have demonstrated potential in anticancer research. For instance, certain fluorobenzo[b]pyran compounds have been shown to exhibit anti-lung cancer activity at low concentrations, surpassing the effectiveness of the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anticonvulsant Activity

Derivatives of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate have been explored for their anticonvulsant properties. Notably, certain pyrazolo[3,4-d]- and triazolo[4,5-d]pyrimidines, which are structurally similar, showed less activity than another compound (9-(2-fluorobenzyl)-6-(methylamino)-9H-purine) against seizures induced in rats (Kelley et al., 1995).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, closely related to the queried compound, have been identified for their in vitro antioxidant properties. One such compound, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), demonstrated a potent antioxidant effect and significant anticancer activity against hepatocellular carcinoma cell line, HepG2 (Sunil et al., 2010).

Antimicrobial Activity

Research on pyrazole-imidazole-triazole hybrids, which share structural similarities with the queried compound, revealed their potential as antimicrobial agents. Specifically, one of the compounds in this series showed excellent potency against A. niger, even better than the reference drug Fluconazole (Punia et al., 2021).

Anti-inflammatory and Analgesic Activities

Compounds derived from imidazolyl acetic acid, structurally related to this compound, have shown promising results in anti-inflammatory and analgesic studies. Specific derivatives exhibited significant anti-inflammatory activity and inhibited writhing in animal models, with some being twice as effective as standard references (Khalifa & Abdelbaky, 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases such as Kennedy’s disease, male infertility, and others .

Mode of Action

The compound is a bifunctional molecule that has two ends . One end contains a cereblon ligand which binds to the E3 ubiquitin ligase , and the other end contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within cells. When the compound binds to the Androgen Receptor and the E3 ubiquitin ligase, it causes the Androgen Receptor to be ubiquitinated and subsequently degraded by the proteasome . This leads to a decrease in Androgen Receptor activity.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a decrease in the activity of the Androgen Receptor, which can have various effects depending on the context. For example, in the case of androgen-sensitive cancers, this could potentially slow down the growth of the cancer cells .

Propiedades

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNMLWKKODYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)